molecular formula C16H25N3O4 B2563344 acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate CAS No. 2470438-41-4

acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate

Cat. No.: B2563344
CAS No.: 2470438-41-4
M. Wt: 323.393
InChI Key: OSTHASRPCLPPOZ-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate is a complex organic compound with the molecular formula C16H24N4O3. It is known for its unique structure, which includes a tert-butyl carbamate group and a phenylethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is likely related to its role as a protecting group in peptide synthesis . The Boc group can accommodate two such groups, making it unique among primary amines .

Future Directions

The future directions for the use of this compound could include further development of methods for the protection and deprotection of the Boc group . This could potentially expand its applications in the field of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a phenylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-amino-1-imino-2-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.C2H4O2/c1-13(2,3)19-12(18)17-14(4,11(15)16)10-8-6-5-7-9-10;1-2(3)4/h5-9H,1-4H3,(H3,15,16)(H,17,18);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHASRPCLPPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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